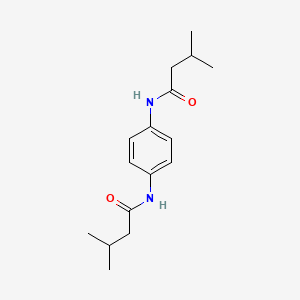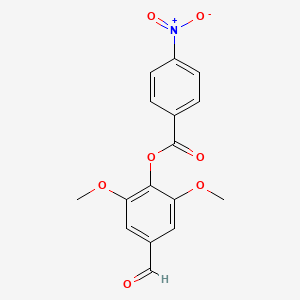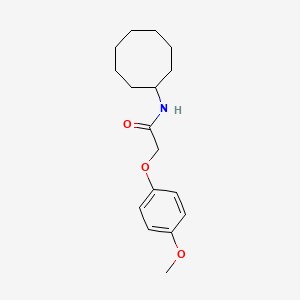![molecular formula C21H20O3 B5721999 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as PVL, is a synthetic compound that has been widely used in scientific research due to its unique properties. PVL is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a wide range of biological and pharmacological activities.
作用機序
The mechanism of action of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in laboratory experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in laboratory experiments is that it is a relatively new compound, and its properties and potential applications are still being explored.
将来の方向性
There are many potential future directions for research on 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One area of interest is in the development of new cancer treatments based on 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its derivatives. Another area of interest is in the study of the biochemical and physiological effects of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, which may lead to the development of new therapies for a range of conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its potential applications in various fields of scientific research.
合成法
The synthesis of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with propyl bromide to form 4-propyl-7-hydroxycoumarin. This intermediate is then reacted with 4-vinylbenzyl chloride in the presence of a base to yield 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. The overall synthesis is relatively straightforward and can be carried out on a small scale in a laboratory setting.
科学的研究の応用
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have potent anti-cancer activity, particularly against breast and prostate cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
特性
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-3-5-17-12-21(22)24-20-13-18(10-11-19(17)20)23-14-16-8-6-15(4-2)7-9-16/h4,6-13H,2-3,5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIMANDRRWIXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-4-propyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)
![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)




![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)